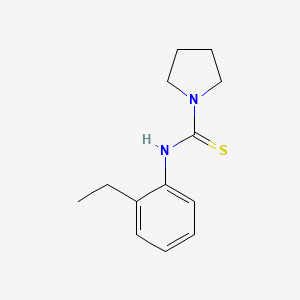![molecular formula C23H19NO5 B4582948 methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate
Descripción general
Descripción
Methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate is an organic compound with a complex structure that includes benzoylamino and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-hydroxybenzoic acid with benzoyl chloride to form 3-(benzoyloxy)benzoic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to introduce the benzoylamino group, followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[(benzoylamino)methoxy]benzoate: Similar in structure but with a methoxy group instead of a benzoyloxy group.
Methyl 3-[(benzoylamino)benzoate]: Lacks the additional benzoyloxy group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
IUPAC Name |
methyl 3-[(4-benzamidobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-22(26)19-9-5-6-16(14-19)15-29-23(27)18-10-12-20(13-11-18)24-21(25)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDWMKSOZZZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)
![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)

![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4582928.png)


![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![1-Butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![DIMETHYL 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}TEREPHTHALATE](/img/structure/B4582986.png)
